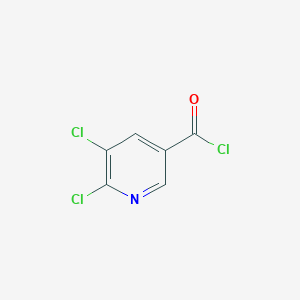

5,6-dichloropyridine-3-carbonyl Chloride

Übersicht

Beschreibung

5,6-Dichloropyridine-3-carbonyl chloride is a chemical compound belonging to the pyridine class. It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring and a carbonyl chloride group at the 3rd position. The molecular formula of this compound is C6H2Cl3NO, and it has a molecular weight of 210.445 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,6-Dichloropyridine-3-carbonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of nicotinic acid derivatives. For instance, nicotinic acid can be reacted with thionyl chloride to form 5,6-dichloronicotinic acid, which is then further chlorinated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Water or aqueous bases like sodium hydroxide are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

Substitution Reactions: Products with substituted functional groups.

Hydrolysis: 5,6-Dichloronicotinic acid.

Coupling Reactions: Various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,6-Dichloropyridine-3-carbonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactive carbonyl chloride group allows for:

- Substitution Reactions : The chlorine atoms can be replaced with other functional groups.

- Hydrolysis : Conversion to 5,6-dichloronicotinic acid.

- Coupling Reactions : Participation in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Medicinal Chemistry

This compound is pivotal in developing biologically active molecules and pharmaceuticals:

- It has been utilized in synthesizing inhibitors targeting specific proteins involved in cancer progression, such as BCL6 in diffuse large B-cell lymphoma .

- Case studies indicate its role in optimizing pharmacokinetic properties of new therapeutics, enhancing their efficacy against cancer cells .

Agrochemical Development

In agriculture, this compound is used as a precursor for synthesizing various pesticides and herbicides. Its unique structure contributes to:

Case Studies

- Breast Cancer Research :

- Pesticide Development :

Wirkmechanismus

The mechanism of action of 5,6-dichloropyridine-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloropyridine-3-carbonyl chloride: Similar structure but with chlorine atoms at the 2nd and 6th positions.

5,6-Dichloronicotinic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

5,6-Dichloropyridine-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biologische Aktivität

5,6-Dichloropyridine-3-carbonyl chloride is an important chemical compound recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C7H4Cl2N O and a molecular weight of 189.02 g/mol. The compound features a pyridine ring substituted with two chlorine atoms and a carbonyl chloride group, which enhances its reactivity and potential for various chemical transformations.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It acts primarily through:

- Enzyme Inhibition : The carbonyl chloride group allows for nucleophilic attack by amino acids in enzyme active sites, leading to the inhibition of enzyme activity. This mechanism is crucial in applications targeting metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, potentially altering their activity and influencing physiological responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of pathogens including bacteria and fungi.

- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 15 to 25 µM .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. It is used to develop compounds with enhanced biological activities.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight differences in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5,6-Dichloronicotinic acid chloride | Structure | Moderate antimicrobial activity |

| 1-(5,6-Dichloropyridine-3-carbonyl)-4-methylpiperazine | Structure | Enhanced anticancer properties |

Eigenschaften

IUPAC Name |

5,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEAAWXZOUGYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381954 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-29-6 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.